molecular formula C22H14Br2ClN3O6 B15013203 4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B15013203
M. Wt: 611.6 g/mol
InChI Key: CKBYNNXNRNCWGA-KBKYJPHKSA-N
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Description

4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound that features multiple functional groups, including bromine, nitro, and chlorobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 2-bromo-4-nitrophenoxyacetic acid with hydrazine to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 4-bromo-2-formylphenyl 2-chlorobenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can undergo various types of chemical reactions, including:

    Substitution reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic and electrophilic substitution reactions.

    Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

    Reduction reactions: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides such as sodium borohydride.

    Oxidation reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could introduce various functional groups at the bromine or chlorine positions.

Scientific Research Applications

    Medicinal chemistry: The compound could be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Organic synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules, particularly those with multiple functional groups.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate would depend on its specific application. In medicinal chemistry, for example, the compound could interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-nitroaniline: This compound shares the bromine and nitro functional groups but lacks the hydrazone and chlorobenzoate moieties.

    2-bromo-4-nitrophenoxyacetic acid: This compound is a precursor in the synthesis of the target compound and shares the bromine and nitro functional groups.

    4-bromo-2-formylphenyl 2-chlorobenzoate: This compound is another precursor in the synthesis and shares the bromine and chlorobenzoate functional groups.

Uniqueness

4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is unique due to its combination of multiple functional groups, which can confer a range of chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H14Br2ClN3O6

Molecular Weight

611.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H14Br2ClN3O6/c23-14-5-7-19(34-22(30)16-3-1-2-4-18(16)25)13(9-14)11-26-27-21(29)12-33-20-8-6-15(28(31)32)10-17(20)24/h1-11H,12H2,(H,27,29)/b26-11+

InChI Key

CKBYNNXNRNCWGA-KBKYJPHKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)Cl

Origin of Product

United States

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